molecular formula C19H14N2O3 B5785367 N-(3-nitrophenyl)-2-biphenylcarboxamide

N-(3-nitrophenyl)-2-biphenylcarboxamide

Cat. No. B5785367
M. Wt: 318.3 g/mol
InChI Key: RVVPZYUSQCXYLW-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-biphenylcarboxamide, also known as NPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein conformation. Specifically, this compound is thought to bind to the active site or the hydrophobic pocket of enzymes, resulting in the disruption of their catalytic activity. In the case of proteins, this compound is believed to induce conformational changes by binding to the hydrophobic pockets, resulting in the exposure of new binding sites or the alteration of protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, depending on the target enzyme or protein. For example, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, resulting in the accumulation of acetylcholine and butyrylcholine, respectively. This effect has been linked to the treatment of Alzheimer's disease and myasthenia gravis, respectively. This compound has also been shown to inhibit carbonic anhydrase, resulting in the reduction of intraocular pressure, which has been linked to the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

N-(3-nitrophenyl)-2-biphenylcarboxamide has several advantages as a tool for scientific research, including its ease of synthesis, stability, and specificity for certain enzymes and proteins. However, this compound also has several limitations, including its potential toxicity, limited solubility in aqueous solutions, and lack of selectivity for certain enzymes and proteins.

Future Directions

There are several future directions for the research on N-(3-nitrophenyl)-2-biphenylcarboxamide, including the investigation of its potential applications in drug discovery, protein engineering, and biosensing. Specifically, this compound could be further studied as a potential inhibitor of other enzymes and proteins, as well as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new assays for protein detection and quantification using this compound could have significant implications for biomedical research and diagnostics.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-2-biphenylcarboxamide involves the reaction of 3-nitroaniline with biphenyl-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a yellow crystalline solid with a melting point of 232-233°C.

Scientific Research Applications

N-(3-nitrophenyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated as a potential inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological and pathological processes, and their inhibition has been linked to the treatment of several diseases, including Alzheimer's disease, glaucoma, and cancer.
In biochemistry, this compound has been used as a tool to study the structure and function of proteins. Specifically, this compound has been shown to bind to the hydrophobic pockets of proteins, resulting in changes in their conformation and activity. This property has been exploited to study the interactions between proteins and ligands, as well as to develop new assays for protein detection and quantification.

properties

IUPAC Name

N-(3-nitrophenyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(20-15-9-6-10-16(13-15)21(23)24)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPZYUSQCXYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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